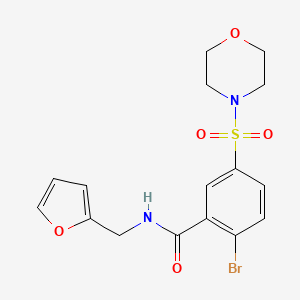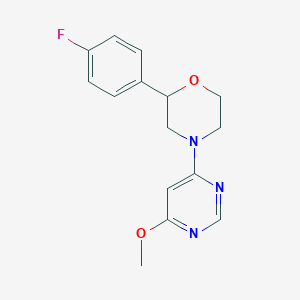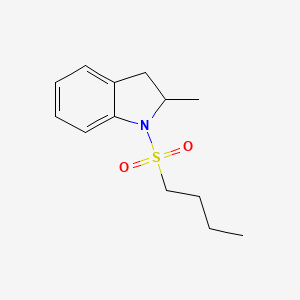![molecular formula C18H18N2O2S B5348257 methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)
methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in treating various diseases.
Mécanisme D'action
The mechanism of action of Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate involves the inhibition of various enzymes. It inhibits acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. It also inhibits monoamine oxidase, an enzyme responsible for the breakdown of dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters, leading to improved mood and decreased symptoms of depression.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It increases the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the brain. It also decreases the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. It has been shown to improve cognitive function, mood, and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate in lab experiments include its potency, specificity, and ease of synthesis. It is a potent inhibitor of various enzymes and has shown promising results in treating various diseases. It is also easy to synthesize and purify, making it an ideal compound for lab experiments. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the research and development of Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate. One direction is to study its potential use in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study its potential use in treating psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is also needed to determine its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate involves a multi-step process. The first step involves the synthesis of 5-quinolinylmethylamine, which is then reacted with methyl thiophene-2-carboxylate to obtain the final product. The yield of the product is around 70%, and the purity is above 95%.
Applications De Recherche Scientifique
Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate has shown promising results in various scientific research applications. It is a potent inhibitor of various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has been studied extensively for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also shown potential in treating cancer, as it inhibits the growth of cancer cells.
Propriétés
IUPAC Name |
methyl 4-[[methyl(quinolin-5-ylmethyl)amino]methyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(10-13-9-17(23-12-13)18(21)22-2)11-14-5-3-7-16-15(14)6-4-8-19-16/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFKIMMQUTXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=CC=C1)CC3=CSC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)


![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)

![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)